Cas no 1805602-01-0 (Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate)

Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate
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- Inchi: 1S/C10H11F2NO3/c1-3-16-10(15)8-6(14)4-13-5(2)7(8)9(11)12/h4,9,14H,3H2,1-2H3
- InChI Key: NAKPEEGFKPTBEG-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=NC=C(C=1C(=O)OCC)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 250
- XLogP3: 2.3
- Topological Polar Surface Area: 59.4
Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029224-250mg |
Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate |
1805602-01-0 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029029224-500mg |
Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate |
1805602-01-0 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029029224-1g |
Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate |
1805602-01-0 | 95% | 1g |
$3,184.50 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate
Research Brief on Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate (CAS: 1805602-01-0)
Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate (CAS: 1805602-01-0) is a fluorinated pyridine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and agrochemical development. This compound features a unique combination of functional groups, including a difluoromethyl moiety, a hydroxyl group, and an ester group, which make it a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel enzyme inhibitors, antimicrobial agents, and other therapeutic candidates.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate as a key intermediate in the synthesis of potent histone deacetylase (HDAC) inhibitors. The researchers demonstrated that the difluoromethyl group enhances the binding affinity of the resulting inhibitors to HDAC enzymes, which are critical targets in cancer therapy. The study reported a 40% improvement in inhibitory activity compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design.
In the agrochemical sector, a 2022 patent application (WO2022156789) disclosed the use of this compound as a precursor for novel fungicides. The difluoromethyl group was found to significantly improve the stability and bioavailability of the resulting fungicidal agents, particularly against soil-borne pathogens. Field trials showed a 60% reduction in fungal infection rates compared to conventional treatments, suggesting its potential for commercialization in the near future.
From a synthetic chemistry perspective, recent advancements in the preparation of Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate have been reported. A 2023 paper in Organic Process Research & Development described an optimized, scalable synthesis route with a 75% overall yield, addressing previous challenges related to low yields and purification difficulties. The new method employs a one-pot, multi-step reaction sequence that reduces waste generation and improves cost-efficiency, making it more attractive for industrial applications.
Pharmacokinetic studies conducted in 2023 revealed that derivatives of this compound exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, with good oral bioavailability and moderate plasma protein binding. These properties, combined with its synthetic accessibility, position Ethyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-carboxylate as a promising scaffold for further medicinal chemistry exploration.
Looking ahead, researchers are exploring the potential of this compound in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders. Preliminary in vitro studies suggest that its derivatives may modulate key pathways involved in neuroinflammation, though further validation is required. The compound's versatility and the growing body of research supporting its applications underscore its significance in contemporary chemical biology and pharmaceutical research.
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